

# Initial Clinical Trial Results for Vicriviroc in HIV Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides an in-depth analysis of the initial clinical trial results for **Vicriviroc**, a CCR5 co-receptor antagonist for the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the drug's efficacy, safety profile, and the methodologies employed in key clinical studies.

### Introduction

Vicriviroc (formerly SCH 417690) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host CD4+ T-cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, Vicriviroc induces a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with the co-receptor, thereby inhibiting viral entry. [1][3][4] This mechanism of action offered a novel therapeutic target for HIV-1, particularly for treatment-experienced patients with drug-resistant viral strains.[2] Initial Phase I and II clinical trials were conducted to establish the safety, pharmacokinetics, and antiviral activity of Vicriviroc.

## Mechanism of Action: CCR5 Antagonism

**Vicriviroc** functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][3] The binding of **Vicriviroc** to CCR5 does not compete with the natural chemokine ligands but instead alters the receptor's conformation, making it unrecognizable to the HIV-1 gp120 protein.



[4] This allosteric inhibition is a key feature of its antiviral activity. The signaling pathway of HIV-1 entry and the inhibitory action of **Vicriviroc** are depicted below.



Click to download full resolution via product page

Caption: HIV-1 entry pathway and its inhibition by Vicriviroc.

### **Initial Phase II Clinical Trial Results**

Two key Phase II clinical trials, ACTG 5211 and VICTOR-E1, provided the initial evidence for the efficacy and safety of **Vicriviroc** in treatment-experienced individuals with R5-tropic HIV-1.

#### **Data Presentation**

The following tables summarize the quantitative data from these pivotal studies.

Table 1: Efficacy Outcomes in Phase II Vicriviroc Trials



| Trial                        | Treatmen<br>t Arm            | N   | Mean<br>Baseline<br>HIV-1<br>RNA<br>(log10<br>copies/m<br>L) | Mean Change in HIV-1 RNA at Week 48 (log10 copies/m L) | Mean<br>Baseline<br>CD4+<br>Count<br>(cells/mm | Mean<br>Change<br>in CD4+<br>Count at<br>Week 48<br>(cells/mm |
|------------------------------|------------------------------|-----|--------------------------------------------------------------|--------------------------------------------------------|------------------------------------------------|---------------------------------------------------------------|
| ACTG<br>5211                 | Vicriviroc<br>10 mg +<br>OBT | 30  | 4.8                                                          | -1.92                                                  | 245                                            | +130                                                          |
| Vicriviroc<br>15 mg +<br>OBT | 30                           | 4.8 | -1.44                                                        | 224                                                    | +96                                            |                                                               |
| Placebo +<br>OBT             | 28                           | 4.8 | -0.3                                                         | 240                                                    | +33                                            | _                                                             |
| VICTOR-<br>E1                | Vicriviroc<br>20 mg +<br>OBT | 40  | 4.6                                                          | -1.75                                                  | 257                                            | +136                                                          |
| Vicriviroc<br>30 mg +<br>OBT | 39                           | 4.6 | -1.77                                                        | 257                                                    | +102                                           |                                                               |
| Placebo +<br>OBT             | 35                           | 4.6 | -0.79                                                        | 257                                                    | +63                                            |                                                               |

OBT: Optimized Background Therapy Data for ACTG 5211 is based on a 48-week analysis.[1] Data for VICTOR-E1 is at 48 weeks.[5][6]

Table 2: Virologic Response Rates in Phase II Vicriviroc Trials



| Trial                     | Treatment Arm             | N            | % with HIV-1<br>RNA <400<br>copies/mL at<br>Week 48 | % with HIV-1<br>RNA <50<br>copies/mL at<br>Week 48 |
|---------------------------|---------------------------|--------------|-----------------------------------------------------|----------------------------------------------------|
| ACTG 5211                 | Vicriviroc 10 mg<br>+ OBT | 30           | 57%                                                 | 37%                                                |
| Vicriviroc 15 mg<br>+ OBT | 30                        | 43%          | 27%                                                 |                                                    |
| Placebo + OBT             | 28                        | 14%          | 11%                                                 | _                                                  |
| VICTOR-E1                 | Vicriviroc 20 mg<br>+ OBT | 40           | Not Reported                                        | 56%                                                |
| Vicriviroc 30 mg<br>+ OBT | 39                        | Not Reported | 62%                                                 |                                                    |
| Placebo + OBT             | 35                        | Not Reported | 40%                                                 | _                                                  |

Data for ACTG 5211 is based on a 48-week analysis.[1] Data for VICTOR-E1 is at 48 weeks.[5] [6]

Table 3: Safety and Tolerability in the VICTOR-E1 Trial

| Adverse Event<br>Category     | Vicriviroc 20 mg<br>(n=40)                | Vicriviroc 30 mg<br>(n=39)                | Placebo (n=35)                            |
|-------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|
| Any Treatment-<br>Emergent AE | 98%                                       | 95%                                       | 94%                                       |
| Severe AEs                    | Considered unlikely related to study drug | Considered unlikely related to study drug | Considered unlikely related to study drug |
| Most Common AE                | Diarrhea                                  | Diarrhea                                  | Diarrhea                                  |
| Discontinuation due to AEs    | 0                                         | 0                                         | Not specified                             |



AE: Adverse Event. Data from the VICTOR-E1 trial.[5]

## **Experimental Protocols**

The methodologies for the key Phase II trials are detailed below.

ACTG 5211 Study Protocol

- Study Design: A double-blind, randomized, placebo-controlled, multicenter Phase II study.[7]
- Patient Population: HIV-1 infected, treatment-experienced adults with virologic failure on a ritonavir-containing regimen, HIV-1 RNA ≥5000 copies/mL, and exclusively CCR5-tropic virus.[7]
- Randomization and Treatment:
  - Subjects were randomized to receive Vicriviroc (5 mg, 10 mg, or 15 mg once daily) or a
    matching placebo, added to their failing antiretroviral regimen for 14 days.[7][8]
  - After 14 days, all subjects started an optimized background antiretroviral regimen containing ritonavir, selected based on treatment history and resistance testing (genotypic and phenotypic).[7][8]
- Endpoints:
  - Primary: Change in plasma HIV-1 RNA from baseline to day 14.[8]
  - Secondary: Change in HIV-1 RNA and CD4+ cell count through 48 weeks, and the incidence of adverse events.[7]
- Virologic and Immunologic Assessments: HIV-1 RNA levels were measured using the Roche Amplicor HIV-1 Monitor assay. CD4+ cell counts were determined by standard flow cytometry.
- Co-receptor Tropism Assay: The original Trofile assay was used to determine viral coreceptor usage at screening and throughout the study.[9]



#### VICTOR-E1 Study Protocol

- Study Design: A double-blind, dose-ranging, placebo-controlled Phase II trial.[5][6]
- Patient Population: Adults infected with CCR5-tropic HIV who were experiencing failure of triple antiretroviral regimens.[6]
- Randomization and Treatment: Subjects were randomized to receive Vicriviroc (20 mg or 30 mg once daily) or placebo, in addition to a re-optimized background therapy that included a ritonavir-boosted protease inhibitor.[5][6]
- Endpoints:
  - Primary: Mean change in baseline log10 HIV RNA level at 48 weeks.[5][6]
  - Secondary: Change in CD4+ cell count, and safety and tolerability.[6]

## **Visualizations of Experimental Workflow**

The following diagram illustrates the general workflow of the ACTG 5211 clinical trial.





Click to download full resolution via product page

Caption: Workflow of the ACTG 5211 Clinical Trial.



#### **Discussion and Conclusion**

The initial Phase II clinical trials of **Vicriviroc** demonstrated potent virologic and immunologic activity in treatment-experienced patients with R5-tropic HIV-1 infection.[7] In the ACTG 5211 study, the 10 mg and 15 mg doses of **Vicriviroc**, when added to an optimized background regimen, resulted in significant reductions in HIV-1 RNA levels and increases in CD4+ cell counts compared to placebo over 24 and 48 weeks.[7] Similarly, the VICTOR-E1 trial showed that **Vicriviroc** at doses of 20 mg and 30 mg provided sustained viral suppression and immunologic improvement over 48 weeks.[5][6]

The safety profile of **Vicriviroc** in these early trials was generally favorable.[5] Most adverse events were mild to moderate in severity, with diarrhea being the most commonly reported.[5] Importantly, there were no treatment-limiting toxicities observed in the VICTOR-E1 study.[5]

However, a Phase II trial in treatment-naïve patients was discontinued due to a higher rate of virologic relapse in the **Vicriviroc** arms compared to the control arm, which was potentially attributed to the dosage being too low.[1][10] Later Phase III trials in treatment-experienced patients (VICTOR-E3 and VICTOR-E4) did not show a significant efficacy benefit when **Vicriviroc** was added to an optimized background therapy that included at least two fully active drugs.[11] Despite these later findings, the initial clinical trial results for **Vicriviroc** were instrumental in validating the CCR5 co-receptor as a viable therapeutic target for HIV-1 and paved the way for the development of other CCR5 antagonists. Further research is needed to fully delineate the role of this class of drugs in HIV treatment.[11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Vicriviroc Wikipedia [en.wikipedia.org]
- 2. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]







- 4. Inefficient entry of vicriviroc-resistant HIV-1 via the inhibitor-CCR5 complex at low cell surface CCR5 densities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vicriviroc Effective in Treatment-Experienced Patients in Phase 2 Study VICTOR-E1 [natap.org]
- 6. Vicriviroc in combination therapy with an optimized regimen for treatment-experienced subjects: 48-week results of the VICTOR-E1 phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Vicriviroc plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Clinical Trial Results for Vicriviroc in HIV Treatment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613818#initial-clinical-trial-results-for-vicriviroc-in-hiv-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com